N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide
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Overview
Description
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide is an organic compound with the molecular formula C15H9ClF4N2OS and a molecular weight of 376.76 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a fluorobenzamide moiety, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
- 2-chloro-5-(trifluoromethyl)pyrimidine
- 2-chloro-5-(trifluoromethyl)pyridine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the carbamothioyl group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs .
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N2OS/c16-11-6-3-9(15(18,19)20)7-12(11)21-14(24)22-13(23)8-1-4-10(17)5-2-8/h1-7H,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLOIMVIHLSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367685 |
Source
|
Record name | STK023232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6411-42-3 |
Source
|
Record name | STK023232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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